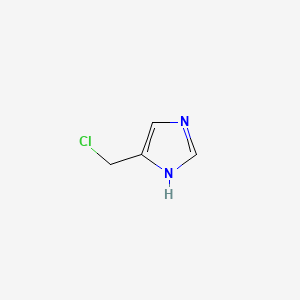

4-(Chloromethyl)-1h-imidazole

Description

The exact mass of the compound 4-(Chloromethyl)-1h-imidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Chloromethyl)-1h-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-1h-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGYTFXTHWTYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276912 | |

| Record name | 4-(chloromethyl)-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23785-22-0 | |

| Record name | 5-(Chloromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23785-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 176148 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023785220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23785-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(chloromethyl)-1h-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23785-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Dossier: 4-(Chloromethyl)-1H-imidazole Hydrochloride (CAS 23785-22-0)

[1][2][3]

Part 1: Executive Summary & Chemical Identity[1]

CAS 23785-22-0 corresponds to 4-(Chloromethyl)-1H-imidazole hydrochloride (often chemically equivalent to the 5-chloromethyl tautomer).[1][2] It is a high-reactivity electrophilic building block used extensively in the synthesis of imidazole-based pharmaceuticals, including histamine H2-receptor antagonists (e.g., Cimetidine analogs) and alpha-2 adrenergic agonists (e.g., Medetomidine, Detomidine).[1]

Unlike stable end-products, this compound is a transient, moisture-sensitive intermediate.[1] Its value lies in the chloromethyl moiety , which serves as a "warhead" for alkylating nucleophiles (thiols, amines, or activated carbons) to construct complex bioactive scaffolds.

Chemical Identity Table[1][4][5]

| Property | Specification |

| Chemical Name | 4-(Chloromethyl)-1H-imidazole hydrochloride |

| Synonyms | 5-(Chloromethyl)-1H-imidazole HCl; 4-Chloromethylimidazole hydrochloride |

| Molecular Formula | C₄H₅ClN₂[1][3][4] · HCl (C₄H₆Cl₂N₂) |

| Molecular Weight | 153.01 g/mol |

| Appearance | White to off-white hygroscopic powder |

| Solubility | Soluble in water, methanol, DMSO; Insoluble in non-polar solvents |

| Melting Point | 140–144 °C (dec.)[1][3] [Source: Sigma-Aldrich] |

| Acidity (pKa) | ~7.0 (imidazole ring), <1.0 (HCl salt) |

Part 2: Critical Handling & Stability (The "Trustworthiness" Pillar)[1]

As a Senior Scientist, I cannot overstate the importance of handling this compound correctly. It is not merely a "powder on the shelf"; it is a reactive alkylating agent .[1]

The Moisture Vulnerability (Hydrolysis Risk)

The chloromethyl group is highly susceptible to nucleophilic attack by water. Upon exposure to atmospheric moisture, CAS 23785-22-0 hydrolyzes back to 4-(hydroxymethyl)imidazole and hydrochloric acid.[1]

-

Mechanism:

[1] -

Impact: Use of hydrolyzed material will fail to alkylate the target nucleophile, leading to significant yield loss and difficult purification (removal of the alcohol byproduct).

-

Protocol: Store strictly under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccators are mandatory.

Genotoxic Impurity (GTI) Management

From a drug development perspective (ICH M7 guidelines), alkyl halides like CAS 23785-22-0 are considered structural alerts for genotoxicity (potential DNA alkylation).[1]

-

Control Strategy: If this is used in the final step of a drug synthesis, residual levels must be controlled to ppm levels (typically <10 ppm depending on daily dose).

-

Purification: Ensure downstream processing includes a nucleophilic scavenge (e.g., washing with an amine or thiol) to quench unreacted chloromethyl species.

Part 3: Synthesis & Reaction Logic[1]

The utility of CAS 23785-22-0 is defined by its role as a "linchpin" connecting an imidazole ring to a functional side chain.[1]

Mechanistic Pathway

The synthesis of this intermediate typically involves the chlorination of 4-(hydroxymethyl)imidazole using thionyl chloride (

Visualization: Reactivity & Tautomerism

The following diagram illustrates the tautomeric equilibrium and the competing pathways (Productive Alkylation vs. Destructive Hydrolysis).

Figure 1: The reactivity landscape of CAS 23785-22-0.[1] Note the competition between the desired nucleophile and moisture.[1]

Part 4: Experimental Protocols

These protocols are designed to be self-validating . The "Check Step" ensures you do not proceed with compromised material.

Protocol A: Quality Control (Purity Verification)

Before using CAS 23785-22-0 in a GMP campaign, verify it has not hydrolyzed.[1]

-

Sample Prep: Dissolve 10 mg of CAS 23785-22-0 in 1 mL of anhydrous DMSO-d6 (for NMR) or dry Methanol (for HPLC). Do not use wet solvents.[1]

-

Method (H-NMR):

-

Method (Silver Nitrate Test - Qualitative):

-

Dissolve a small crystal in water. Add 1 drop of

. -

Result: Immediate heavy white precipitate (AgCl) confirms the presence of ionic chloride (from the HCl salt). Note: This does not confirm the covalent chlorine is intact, so NMR is superior.[1]

-

Protocol B: Synthesis of Thioether Derivatives (Example Application)

Standard procedure for coupling CAS 23785-22-0 with a thiol (e.g., Cysteamine).[1]

-

Setup: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen.

-

Solvent: Use anhydrous DMF or Acetonitrile.

-

Base: Add 2.2 equivalents of Sodium Hydride (NaH) or DBU to the thiol (1.0 eq) at 0°C to generate the thiolate anion.

-

Addition: Add CAS 23785-22-0 (1.1 eq) as a solid in one portion (minimize air exposure).

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature.

-

Quench: Carefully add saturated

. -

Workup: Extract with Ethyl Acetate. The product is the S-alkylated imidazole.[1]

Part 5: Process Flow Diagram (Synthesis Logic)

This diagram outlines the critical control points (CCPs) when using this material in a larger process.

Figure 2: Operational workflow for utilizing CAS 23785-22-0, highlighting the critical QC check and safety quenching.

References

-

PubChem. 4-(Chloromethyl)-1H-imidazole hydrochloride (Compound CID 217324).[1] National Library of Medicine. Available at: [Link][1]

-

Google Patents. Process for the preparation of 4-methyl-5-chloromethyl-imidazole (US Patent 4211875A).[1] Available at: [1]

-

European Chemicals Agency (ECHA). Registration Dossier - Imidazole derivatives.[1][3][5][6] (General guidance on alkyl halide handling). Available at: [Link][1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Imidazoles | CymitQuimica [cymitquimica.com]

- 3. 4-(Chloromethyl)-1H-imidazole hydrochloride | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | C12H20N2O3 | CID 10562026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Chloromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for 4-(Chloromethyl)-1H-imidazole, a crucial heterocyclic building block in medicinal chemistry and materials science. Understanding the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and structural confirmation in drug development and materials research. This document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental protocols.

Introduction: The Significance of 4-(Chloromethyl)-1H-imidazole

4-(Chloromethyl)-1H-imidazole is a versatile intermediate possessing a reactive chloromethyl group and an imidazole core, a privileged scaffold in numerous pharmaceuticals. Its structural elucidation is the first critical step in its application. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity and purity of this compound. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic methods for the characterization of 4-(Chloromethyl)-1H-imidazole.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-(Chloromethyl)-1H-imidazole, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 4-(Chloromethyl)-1H-imidazole is predicted to show distinct signals for the protons on the imidazole ring and the chloromethyl group. The chemical shifts are influenced by the aromaticity of the imidazole ring and the electron-withdrawing nature of the chlorine atom.

Table 1: Predicted ¹H NMR Data for 4-(Chloromethyl)-1H-imidazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.6 - 7.8 | Singlet (s) | N/A |

| H-5 | 7.0 - 7.2 | Singlet (s) | N/A |

| -CH₂Cl | 4.6 - 4.8 | Singlet (s) | N/A |

| N-H | 10.0 - 12.0 | Broad Singlet (br s) | N/A |

Causality Behind Predicted Chemical Shifts:

-

H-2 and H-5: The protons on the imidazole ring are in an aromatic environment and are expected to resonate in the downfield region (7.0-8.0 ppm). The exact positions are influenced by the substituent at C-4.

-

-CH₂Cl: The methylene protons are adjacent to an electronegative chlorine atom, which deshields them, causing a downfield shift to the 4.6-4.8 ppm region.

-

N-H: The N-H proton of the imidazole ring is acidic and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. It is typically observed as a broad signal in the 10.0-12.0 ppm range.[1]

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-(Chloromethyl)-1H-imidazole will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for 4-(Chloromethyl)-1H-imidazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 135 - 137 |

| C-4 | 138 - 140 |

| C-5 | 118 - 120 |

| -CH₂Cl | 40 - 45 |

Causality Behind Predicted Chemical Shifts:

-

C-2, C-4, and C-5: The sp²-hybridized carbons of the imidazole ring resonate in the aromatic region of the spectrum. The carbon bearing the chloromethyl group (C-4) is expected to be the most downfield of the ring carbons due to the substituent effect.

-

-CH₂Cl: The sp³-hybridized carbon of the chloromethyl group is shifted downfield due to the attachment of the electronegative chlorine atom.

Experimental Protocol: NMR Spectroscopy

A robust protocol is crucial for acquiring high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(Chloromethyl)-1H-imidazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrumentation:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Predicted IR Spectral Data

The IR spectrum of 4-(Chloromethyl)-1H-imidazole will exhibit characteristic absorption bands for the N-H, C-H, C=N, and C-Cl bonds.

Table 3: Predicted Characteristic IR Absorption Bands for 4-(Chloromethyl)-1H-imidazole

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (imidazole) | 3100 - 3300 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (imidazole ring) | 1500 - 1650 | Medium to Strong |

| C-N stretch (imidazole ring) | 1300 - 1400 | Medium |

| C-Cl stretch | 600 - 800 | Strong |

Causality Behind IR Absorptions:

-

N-H Stretch: The broadness of the N-H stretching band is due to hydrogen bonding between imidazole molecules.[1]

-

C-H Stretches: Aromatic and aliphatic C-H stretches appear at their characteristic frequencies.

-

C=N and C-N Stretches: These vibrations are characteristic of the imidazole ring.

-

C-Cl Stretch: The carbon-chlorine bond is a strong absorber in the fingerprint region of the IR spectrum.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 4-(Chloromethyl)-1H-imidazole with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

-

Caption: Workflow for FTIR spectroscopic analysis using the KBr pellet method.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

In electron ionization (EI) mass spectrometry, 4-(Chloromethyl)-1H-imidazole is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having approximately one-third the intensity of the M⁺ peak.

Table 4: Predicted Key Ions in the EI Mass Spectrum of 4-(Chloromethyl)-1H-imidazole

| Ion | Predicted m/z | Interpretation |

| [C₄H₅³⁵ClN₂]⁺ | 116 | Molecular Ion (M⁺) |

| [C₄H₅³⁷ClN₂]⁺ | 118 | Molecular Ion (M+2⁺) |

| [C₄H₄ClN₂]⁺ | 115 | Loss of H radical |

| [C₃H₃N₂]⁺ | 67 | Loss of CH₂Cl radical |

| [CH₂Cl]⁺ | 49/51 | Chloromethyl cation |

Plausible Fragmentation Pathway:

The initial ionization event forms the molecular ion. Subsequent fragmentation can occur through various pathways, including the loss of a hydrogen radical or the cleavage of the C-C bond between the imidazole ring and the chloromethyl group. The observation of the isotopic pattern for chlorine-containing fragments is a key diagnostic feature.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

-

Separate the ions based on their mass-to-charge ratio.

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Caption: Workflow for Electron Ionization Mass Spectrometry.

IV. Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of 4-(Chloromethyl)-1H-imidazole. Each technique offers complementary information, and together they allow for an unambiguous confirmation of the compound's identity and purity. This guide serves as a valuable resource for researchers by providing predicted spectral data and standardized protocols, thereby facilitating the efficient and accurate analysis of this important chemical entity.

References

-

PubChem. 4-(Chloromethyl)-1h-imidazole. [Link]

-

PubChem. 4-(Chloromethyl)-1H-imidazole hydrochloride. [Link]

-

Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

-

Royal Society of Chemistry. Supplementary data. [Link]

-

MDPI. Synthesis and Characterization of 4-(4-Chlorophenyl)-1H-imidazole. [Link]

-

ResearchGate. 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

-

TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

-

ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

-

ResearchGate. The mass spectra of imidazole and 1-methylimidazole. [Link]

-

ResearchGate. Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 4-(Chloromethyl)-1H-imidazole

Introduction

4-(Chloromethyl)-1H-imidazole is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a nucleophilic imidazole ring and an electrophilic chloromethyl group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. It is frequently utilized in the development of pharmaceutical agents, where the imidazole moiety can mimic histidine in biological systems, and the reactive chloromethyl handle allows for straightforward conjugation to larger scaffolds.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of 4-(Chloromethyl)-1H-imidazole, with a particular focus on its more common and stable hydrochloride salt, to support researchers, scientists, and drug development professionals in its effective application.

Molecular Structure and Identification

The fundamental structure of 4-(Chloromethyl)-1H-imidazole consists of a five-membered imidazole ring substituted with a chloromethyl group at the 4-position. The imidazole ring itself is an aromatic heterocycle containing two nitrogen atoms. The presence of the N-H proton allows for tautomerism, meaning 4-(Chloromethyl)-1H-imidazole can exist in equilibrium with 5-(Chloromethyl)-1H-imidazole. For this reason, it is often referred to as 4(5)-(Chloromethyl)-1H-imidazole. Due to its inherent reactivity and to improve shelf-life, the compound is most commonly supplied and handled as its hydrochloride salt, which is a more stable, crystalline solid.[2][3]

| Identifier | 4-(Chloromethyl)-1H-imidazole (Free Base) | 4-(Chloromethyl)-1H-imidazole HCl (Salt) |

| CAS Number | 23785-22-0[4] | 38585-61-4[5] |

| Molecular Formula | C₄H₅ClN₂[4] | C₄H₆Cl₂N₂[5] |

| Molecular Weight | 116.55 g/mol [4] | 153.01 g/mol [5] |

| IUPAC Name | 5-(chloromethyl)-1H-imidazole[4] | 5-(chloromethyl)-1H-imidazole;hydrochloride[5] |

| SMILES | C1=C(NC=N1)CCl[4] | C1=C(NC=N1)CCl.Cl[5] |

| InChI Key | HCGYTFXTHWTYFK-UHFFFAOYSA-N[6] | FASMXPUFMXBVRL-UHFFFAOYSA-N[7] |

Physicochemical Properties

The physical properties of 4-(Chloromethyl)-1H-imidazole are predominantly documented for its hydrochloride salt, reflecting its common commercial form. The salt is a white to off-white crystalline solid, a characteristic that enhances its stability and ease of handling compared to the free base.[3]

| Property | 4-(Chloromethyl)-1H-imidazole (Free Base) | 4-(Chloromethyl)-1H-imidazole HCl (Salt) |

| Appearance | Data not available (Predicted to be a solid) | White crystalline solid[3] |

| Melting Point | Data not available | 140 °C[3] |

| Boiling Point | Predicted: ~285-300 °C (Decomposes) | Not applicable (Decomposes) |

| Solubility | Limited data available | Generally soluble in water and polar solvents like methanol and ethanol.[2] |

Expert Insights: The hydrochloride salt form significantly enhances the compound's stability. The protonation of one of the imidazole nitrogens reduces the nucleophilicity of the ring, preventing intermolecular reactions (e.g., self-alkylation) that could lead to polymerization and degradation of the free base. The salt form also improves its solubility in aqueous and polar protic solvents, which is advantageous for many reaction setups.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show three key signals:

-

A singlet for the chloromethyl protons (-CH₂Cl), anticipated in the range of δ 4.6-4.9 ppm. This downfield shift is due to the deshielding effect of the adjacent chlorine atom.

-

Two singlets or narrowly coupled doublets for the imidazole ring protons. The C2-H proton would likely appear furthest downfield (δ ~9.0 ppm in the HCl salt form), while the C5(4)-H proton would be more upfield (δ ~7.7 ppm).

-

A broad singlet for the N-H proton(s) of the imidazole ring and the hydrochloride, which can be exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum is predicted to display three distinct signals for the carbon atoms:

-

The chloromethyl carbon (-CH₂Cl) is expected around δ 40-45 ppm.

-

The two sp²-hybridized carbons of the imidazole ring (C4/C5 and C2) would appear in the aromatic region, typically between δ 118 and 138 ppm.

-

-

Infrared (IR) Spectroscopy: The FTIR spectrum would be characterized by:

-

A broad absorption band in the 2500-3200 cm⁻¹ region, indicative of the N-H stretching vibrations of the protonated imidazole ring.

-

C-H stretching vibrations for the aromatic ring and the CH₂ group just above 3000 cm⁻¹.

-

C=N and C=C stretching vibrations characteristic of the imidazole ring in the 1450-1600 cm⁻¹ region.

-

A characteristic C-Cl stretching absorption, typically found in the 600-800 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Under Electron Ionization (EI), the free base would show a molecular ion peak (M⁺) at m/z 116. A characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be expected. The primary fragmentation pathway would likely involve the loss of the chloromethyl group or a chlorine radical.

Experimental Protocol: Synthesis

The synthesis of 4-(Chloromethyl)-1H-imidazole hydrochloride is most effectively and commonly achieved via the chlorination of its corresponding alcohol precursor, 4-(Hydroxymethyl)-1H-imidazole. The use of thionyl chloride (SOCl₂) is a standard and reliable method for this transformation. This protocol is adapted from a well-established procedure for a similar substrate.[8]

Reaction: Conversion of 4-(Hydroxymethyl)-1H-imidazole to 4-(Chloromethyl)-1H-imidazole hydrochloride using thionyl chloride.

Materials and Equipment:

-

4-(Hydroxymethyl)-1H-imidazole

-

Thionyl chloride (SOCl₂)

-

Anhydrous Diethyl Ether

-

Round-bottom flask equipped with a magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Nitrogen or argon gas inlet

-

Buchner funnel and filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), place thionyl chloride (e.g., 5 equivalents).

-

Cooling: Cool the stirred thionyl chloride in an ice bath to maintain a temperature between 10° and 20°C.

-

Substrate Addition: Add 4-(Hydroxymethyl)-1H-imidazole (1 equivalent) in small portions over a period of 15-20 minutes.

-

Causality Explanation: This addition must be slow and portion-wise because the reaction is highly exothermic and releases HCl and SO₂ gases. Maintaining a low temperature prevents side reactions and ensures controlled conversion. The formation of a colorless precipitate (the hydrochloride salt product) is typically observed during this step.[8]

-

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat gently to 50-60°C for approximately 30-60 minutes to ensure the reaction goes to completion.[8]

-

Product Isolation: Cool the reaction mixture back down to approximately 10°C in an ice bath.

-

Precipitation and Washing: Dilute the cooled mixture with anhydrous diethyl ether (e.g., 2 volumes relative to the thionyl chloride used). This will further precipitate the product.

-

Causality Explanation: The product, being a salt, is insoluble in the nonpolar diethyl ether, while the excess thionyl chloride and byproducts are soluble. This allows for efficient separation.

-

-

Filtration: Collect the colorless precipitate by vacuum filtration using a Buchner funnel.

-

Final Wash: Wash the collected solid thoroughly with additional portions of anhydrous diethyl ether to remove any residual reagents.[8]

-

Drying: Dry the product in a vacuum oven or in air to obtain pure 4-(Chloromethyl)-1H-imidazole hydrochloride.

Self-Validating System:

The success of this protocol is validated by the formation of a colorless precipitate. The final product's identity and purity should be confirmed by melting point analysis (expected ~140 °C) and spectroscopic methods (NMR, IR) as described in the previous section. A successful synthesis should yield the target compound in high purity (>95%).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(Chloromethyl)-1H-imidazole HCl.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of 4-(Chloromethyl)-1H-imidazole hydrochloride are essential for ensuring laboratory safety and maintaining compound integrity.

-

Hazard Classification: The compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Some suppliers also list it as harmful if swallowed (H302) and capable of causing severe skin burns and eye damage (H314).

-

Handling:

-

Always handle in a well-ventilated area, preferably within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid creating dust. If handling a powder, use appropriate engineering controls.

-

Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as the compound can be hygroscopic.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.

-

Store segregated from heat sources and direct sunlight.

-

References

-

PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)-1h-imidazole. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)-1H-imidazole hydrochloride. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

GSRI. (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE HYDROCHLORIDE. Global Substance Registration System. Retrieved February 17, 2026, from [Link]

-

PubChemLite. (n.d.). 1-[4-(chloromethyl)phenyl]-1h-imidazole hydrochloride (C10H9ClN2). Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

-

Ali, I., et al. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. PMC. Retrieved February 17, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved February 17, 2026, from [Link]

-

GSRS. (n.d.). 4-(CHLOROMETHYL)-1H-IMIDAZOLE. Retrieved February 17, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved February 17, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000096 Imidazole. Retrieved February 17, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(chloromethyl)-1h-imidazole (C4H5ClN2). Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved February 17, 2026, from [Link]

-

NIST. (n.d.). Imidazole hydrochloride. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

Sources

- 1. CAS 17289-30-4: 1H-Imidazole, 4-(chloromethyl)-1-methyl-, … [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. 4-(Chloromethyl)-1h-imidazole | C4H5ClN2 | CID 217325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Chloromethyl)-1H-imidazole hydrochloride | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 4-(Chloromethyl)-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Technical Master Guide: 4-(Chloromethyl)-1H-imidazole

[1]

Part 1: Technical Identity & Physicochemical Matrix[1]

Compound Identity: 4-(Chloromethyl)-1H-imidazole is a high-reactivity electrophilic heterocyclic building block.[1] Due to the nucleophilic nature of the imidazole ring and the electrophilic nature of the chloromethyl group, the free base is inherently unstable and prone to rapid self-polymerization.[1] Consequently, it is almost exclusively manufactured, stored, and utilized as its hydrochloride salt .

| Parameter | Specification |

| IUPAC Name | 4-(Chloromethyl)-1H-imidazole hydrochloride |

| Preferred Synonym | 5-(Chloromethyl)-1H-imidazole hydrochloride (Tautomeric equivalent) |

| Common Synonyms | 4-Chloromethylimidazole HCl; 4-(Chloromethyl)glyoxaline HCl |

| CAS Number (HCl Salt) | 38585-61-4 |

| CAS Number (Free Base) | 23785-22-0 (Unstable/Transient) |

| Molecular Formula | C₄H₅ClN₂[1][2][3][4][5] · HCl (C₄H₆Cl₂N₂) |

| Molecular Weight | 153.01 g/mol |

| Appearance | White to off-white hygroscopic crystalline powder |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar solvents |

| Melting Point | 140–144 °C (Decomposes) |

Part 2: Critical Stability & Handling (The "Self-Alkylation" Paradox)[1]

Expert Insight: The most critical technical aspect of this compound is its autocatalytic instability in its free base form.

The Mechanism of Instability

In the free base form, the imidazole nitrogen (N-3) acts as a nucleophile, while the chloromethyl carbon (C-alpha) is a potent electrophile.[1] In the absence of acid, an intermolecular SN2 reaction occurs where the imidazole nitrogen of one molecule attacks the chloromethyl group of another.

-

Result: Formation of insoluble poly-imidazole polymers.[1]

-

Prevention: Maintaining the compound as the hydrochloride salt protonates the imidazole nitrogen (forming the imidazolium ion), effectively "deactivating" its nucleophilicity while preserving the electrophilic utility of the chloromethyl group.

Storage Protocol:

Part 3: Synthesis & Manufacturing Protocol

Methodology: Deoxychlorination of 4-(Hydroxymethyl)imidazole.[1] Rationale: This pathway offers the highest purity profile compared to direct chloromethylation of 4-methylimidazole, minimizing regioisomeric byproducts.[1]

Step-by-Step Laboratory Protocol

Reagents:

-

4-(Hydroxymethyl)imidazole hydrochloride (Starting Material)[1][6]

-

Thionyl Chloride (SOCl₂ - Reagent & Solvent)[1]

-

Ethanol/Ether (Work-up solvents)[1]

Workflow:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ line).

-

Addition: Charge the flask with 4-(hydroxymethyl)imidazole HCl (10.0 g) .

-

Reagent Introduction: Carefully add Thionyl Chloride (30 mL) dropwise at 0°C. Caution: Exothermic reaction with HCl gas evolution.

-

Reaction: Once addition is complete, heat the mixture to reflux (75°C) for 2–3 hours. The suspension will typically dissolve to form a clear solution, then reprecipitate the product.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap).

-

Triturate the residue with cold anhydrous diethyl ether or acetone to remove impurities.

-

-

Isolation: Filter the white crystalline solid under nitrogen atmosphere.

-

Drying: Dry in a vacuum desiccator over P₂O₅.

Self-Validating Checkpoint:

-

Purity Check: Dissolve a small sample in D₂O for ¹H NMR.

-

Target Signal: Look for the disappearance of the CH₂-OH signal (~4.6 ppm) and the appearance of the CH₂-Cl signal (~4.8-5.0 ppm).[1]

Part 4: Reaction Mechanisms & Visualizations[1]

Diagram 1: Synthesis & Instability Pathway

This diagram illustrates the conversion from the alcohol to the chloride and visually demonstrates the self-alkylation risk of the free base.[1]

Caption: Synthesis pathway via thionyl chloride and the critical stability cycle between the stable HCl salt and the unstable free base.

Diagram 2: Medicinal Chemistry Application (Cimetidine Precursor)

4-(Chloromethyl)imidazole is a key intermediate in the synthesis of H2-receptor antagonists like Cimetidine.[1]

Caption: Application of 4-(chloromethyl)imidazole in the synthesis of the H2-blocker Cimetidine via nucleophilic substitution.[1]

Part 5: Applications in Drug Development[1][7][8]

Histamine H2-Receptor Antagonists

The chloromethyl moiety serves as a "warhead" for attaching the imidazole ring to sulfur-containing linkers.[1]

-

Mechanism: SN2 displacement of the chloride by cysteamine.

-

Key Drug: Cimetidine .[7]

Alpha-2 Adrenergic Agonists

Used in the synthesis of veterinary sedatives such as Medetomidine and Detomidine .[1]

-

Role: The imidazole ring is alkylated or coupled to form the core pharmacophore.

Protein Engineering (Cross-linking)

The compound is used to introduce imidazole functionalities onto protein surfaces (via cysteine residues) to create artificial active sites or to modulate pH sensitivity.

Part 6: Safety & Toxicology Profile

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity: Harmful if swallowed.[8]

-

Sensitization: Potential skin sensitizer.[9]

Handling Precautions:

-

Moisture Control: Always handle in a fume hood with low humidity. Hydrolysis releases HCl gas and deactivates the compound.

-

Neutralization: Never neutralize the salt to the free base unless immediately reacting it in situ. The exotherm and polymerization risk are high.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

References

-

PubChem. (n.d.). 4-(Chloromethyl)-1H-imidazole hydrochloride.[1][2][4][5][6][10] National Center for Biotechnology Information. Retrieved from [Link][2]

- Turner, R. M., et al. (1978). Process for the preparation of 4-methyl-5-chloromethyl-imidazole hydrochloride. U.S. Patent No. 4,211,875.

- Shikoku Chemicals Corp. (1976). Novel imidazole compounds and process for preparations thereof. U.S. Patent No. 4,104,473.

-

Durant, G. J., et al. (1977). Cimetidine analogues.[7] Structure-activity relations in a series of guanidine derivatives. Journal of Medicinal Chemistry. (Contextual citation for Cimetidine synthesis application).

Sources

- 1. CAS 17289-30-4: 1H-Imidazole, 4-(chloromethyl)-1-methyl-, … [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(Chloromethyl)-1h-imidazole | C4H5ClN2 | CID 217325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Chloromethyl)-1H-imidazole hydrochloride | C4H6Cl2N2 | CID 217324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride | 17289-30-4 [sigmaaldrich.com]

Comprehensive Theoretical and Mechanistic Analysis of 4-(Chloromethyl)-1H-imidazole

From Quantum Reactivity to Synthetic Application

Executive Summary

4-(Chloromethyl)-1H-imidazole (CAS: 23785-22-0, typically handled as the hydrochloride salt CAS: 2359-52-6) is a high-value heterocyclic building block, critical in the synthesis of

However, this reactivity presents a paradox: the free base is thermodynamically unstable, prone to rapid self-alkylation (polymerization), while the hydrochloride salt is stable but requires careful deprotonation protocols during synthesis.

This technical guide provides a theoretical framework for understanding these behaviors.[1] By integrating Density Functional Theory (DFT) descriptors with experimental synthetic protocols, we establish a rational basis for handling, modifying, and utilizing this intermediate in drug discovery.

Molecular Geometry & Electronic Structure

To predict reactivity, one must first understand the dynamic structural landscape of the imidazole core.

1.1 Tautomeric Equilibrium

In its neutral free-base form, 4-(chloromethyl)-1H-imidazole exists in a rapid tautomeric equilibrium. Theoretical studies (B3LYP/6-311++G**) indicate that the 4-substituted tautomer (1H) is generally favored over the 5-substituted tautomer (3H) due to electronic repulsion effects, though the energy barrier is low (< 10 kcal/mol), allowing rapid interconversion in solution.

Key Insight: In the hydrochloride salt form (the commercial standard), the imidazole ring is protonated at the N3 position, resulting in a symmetrical imidazolium cation. This eliminates tautomeric ambiguity and stabilizes the C-Cl bond by reducing the electron density available for intramolecular displacement.

1.2 Graphviz Visualization: Tautomerism & Protonation

The following diagram illustrates the equilibrium states and the stabilization provided by hydrochlorination.

Caption: Tautomeric equilibrium between 4- and 5-isomers, and the kinetic trap provided by salt formation to prevent polymerization.

Reactivity Descriptors (DFT Analysis)

Theoretical studies utilize Frontier Molecular Orbital (FMO) analysis to predict the sites of nucleophilic attack.

2.1 HOMO-LUMO Analysis

The reactivity of 4-(chloromethyl)-1H-imidazole is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]

| Descriptor | Value (Approx. B3LYP/6-31G*) | Interpretation |

| HOMO Energy | -6.3 eV | Nucleophilic character of the imidazole ring (N1). |

| LUMO Energy | -1.8 eV | Electrophilic character of the CH2-Cl carbon. |

| Energy Gap ( | 4.5 eV | Indicates moderate stability; highly reactive toward strong nucleophiles. |

| Global Hardness ( | 2.25 eV | Suggests the molecule is a "hard" electrophile, preferring charge-controlled reactions. |

Mechanistic Implication: The LUMO is significantly localized on the C-Cl

2.2 Molecular Electrostatic Potential (MEP)

MEP mapping reveals a zone of high positive potential (blue region) surrounding the methylene carbon attached to the chlorine. This "electrophilic hole" is the target for nucleophiles (e.g., Grignard reagents, enolates). Conversely, the N3 nitrogen shows negative potential (red region), acting as a competing nucleophile in the free base, which drives the self-polymerization mechanism.

Synthetic Applications: The Medetomidine Pathway

The most prominent application of 4-(chloromethyl)-1H-imidazole is in the synthesis of Medetomidine (Domitor), a potent

3.1 Reaction Mechanism

The synthesis typically involves the reaction of the chloromethyl intermediate with a nucleophilic aromatic species (or a Grignard derivative). Because the imidazole NH is acidic, it is often protected (e.g., with a trityl or trimethylsilyl group) or the reaction is run with 2 equivalents of the nucleophile to deprotonate the ring first.

3.2 Workflow Diagram: Medetomidine Synthesis

This workflow highlights the critical intermediate steps derived from the chloromethyl scaffold.

Caption: Synthetic route from 4-(chloromethyl)-1H-imidazole to Dexmedetomidine, highlighting the critical coupling step.

Experimental Protocols

Safety Warning: 4-(Chloromethyl)-1H-imidazole is a potent alkylating agent. It causes severe skin burns and eye damage (H314) and is a suspected mutagen. All operations must be performed in a fume hood with proper PPE.

4.1 Synthesis of 4-(Chloromethyl)-1H-imidazole HCl

Based on optimized industrial protocols (e.g., US Patent 4211875).

Reagents:

-

4-Methylimidazole (1.0 eq)

-

Paraformaldehyde (1.1 eq)

-

Concentrated HCl (Excess)

Procedure:

-

Dissolution: Dissolve 4-methylimidazole in concentrated HCl. The acidic medium ensures the formation of the imidazolium species, protecting the ring from oxidation.

-

Addition: Add paraformaldehyde slowly at elevated temperature (60–80°C).

-

Reaction: The formaldehyde acts as a hydroxymethylating agent, which is immediately converted to the chloromethyl derivative by the excess HCl via an S_N1-like mechanism involving a resonance-stabilized carbocation.

-

Isolation: Cool the mixture to precipitate the product. Filter and wash with cold acetone or ether.

-

Purification: Recrystallize from ethanol/ether to obtain the pure hydrochloride salt (MP: ~143°C).

Self-Validating Check: The product should be a white, crystalline solid. If the solid turns yellow or gummy upon exposure to air (moisture), it indicates hydrolysis back to the hydroxymethyl derivative or polymerization.

In Silico Safety & Toxicology

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential for alkylating intermediates.

-

Mutagenicity (Ames Test): Computational models (e.g., VEGA, Lazar) flag this compound as Positive for mutagenicity. The alkylating chloromethyl group can react with DNA bases (guanine N7), leading to replication errors.

-

Skin Sensitization: Predicted as a strong sensitizer due to its ability to haptenize proteins via nucleophilic substitution.

Guidance for Researchers: When designing drugs using this intermediate, ensure the final step involves a complete consumption of the chloromethyl group. Residual levels of this intermediate in the final API (Active Pharmaceutical Ingredient) must be controlled to ppm levels (typically < 10 ppm) to meet ICH M7 guidelines for genotoxic impurities.

References

-

PubChem. "4-(Chloromethyl)-1H-imidazole Compound Summary."[3] National Library of Medicine. Link

-

Vertex, A. et al. "A novel and facile route for the synthesis of medetomidine." ResearchGate. Link

-

PrepChem. "Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride." PrepChem.com. Link

-

Google Patents. "US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole." Google Patents. Link

-

Sigma-Aldrich. "4-(Chloromethyl)-1H-imidazole hydrochloride Safety Data Sheet." Merck KGaA. Link

-

BenchChem. "Tautomerism in Imidazole Derivatives: An In-depth Guide." BenchChem.[4] Link

Sources

A Technical Guide for Advanced Research on Imidazole-Based Compounds

Abstract

The imidazole scaffold represents a cornerstone in modern chemical and biomedical research, recognized as a "privileged structure" due to its ubuiquity in clinically significant molecules and functional materials.[1][2] This guide provides an in-depth analysis of burgeoning research areas centered on imidazole compounds, designed for professionals in drug discovery, materials science, and catalysis. We will explore the fundamental physicochemical properties that grant the imidazole ring its profound versatility and delve into its application in oncology, infectious diseases, advanced materials such as ionic liquids and corrosion inhibitors, and cutting-edge catalysis via N-heterocyclic carbenes (NHCs). This document synthesizes current literature to present not just established principles but also to illuminate nascent, high-potential avenues for future investigation, complete with detailed experimental considerations and mechanistic insights.

The Enduring Versatility of the Imidazole Scaffold: A Molecular Master Key

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, possesses a unique combination of chemical properties that make it an exceptionally versatile building block.[3][4] Its significance is rooted in the following characteristics:

-

Aromaticity and Electron-Rich Nature: The ring contains six π-electrons, conferring aromatic stability.[4] This electron-rich system readily engages in diverse chemical interactions, making it an excellent ligand for enzymes and receptors.[5]

-

Amphoteric Character: With one pyrrole-type (acidic) and one pyridine-type (basic) nitrogen, imidazole can act as both a hydrogen bond donor and acceptor.[6][7] This duality is crucial for its role in biological recognition and catalysis.

-

Coordination Chemistry: The pyridine-type nitrogen has a lone pair of electrons, making it an excellent coordinator of metal ions. This property is fundamental to its role in metalloenzymes, materials science, and catalysis.[8][9]

-

Structural Modifiability: The imidazole core can be readily functionalized at multiple positions, allowing for the precise tuning of its steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles.[3][10]

These intrinsic properties are the causal factors behind the successful application of imidazole derivatives across a vast spectrum of scientific disciplines.

Frontiers in Medicinal Chemistry: Targeting Disease with Precision

The imidazole moiety is a validated pharmacophore present in numerous FDA-approved drugs.[5][11] Current research is focused on leveraging its unique scaffold to address complex diseases with novel mechanisms of action.

Oncology: Beyond Kinase Inhibition

Imidazole-based compounds are well-established as kinase inhibitors in cancer therapy (e.g., Nilotinib).[12][13][14] However, emerging research is expanding their anticancer mechanisms.[12] These compounds can induce apoptosis, trigger cell-cycle arrest, and disrupt microtubule dynamics.[12][15] A key area of investigation is the targeting of protein-protein interactions and epigenetic modulators.

Mechanism of Action Example: Histone Deacetylase (HDAC) Inhibition Certain triazolyl-imidazole derivatives have shown selective inhibition of HDAC6, an enzyme implicated in cancer cell motility and metastasis.[13] By inhibiting HDAC6, these compounds can potentially limit the metastatic spread of cancer while minimizing harm to healthy tissues.[13]

Data Presentation: Anticancer Activity of Imidazole Derivatives

To illustrate the structure-activity relationship (SAR), the following table summarizes the cytotoxic activity of representative imidazole compounds against various cancer cell lines.

| Compound ID | Structure/Class | Target Cell Line | IC50 (µM) | Primary Mechanism | Citation |

| BZML (13) | 5-(trimethoxybenzoyl)-imidazole | Colorectal (SW480) | 0.0274 | Tubulin Polymerization Inhibition | [11] |

| Compound 1 | Imidazole-Oxadiazole Hybrid | Breast (MCF-7) | 3.02 | EGFR Inhibition | [2] |

| Compound 47 | Imidazole-Purine Hybrid | Lung (A549) | 2.29 | EGFR Inhibition | [11] |

| Compound 35 | 2-phenyl benzimidazole | Breast (MCF-7) | 3.37 | VEGFR-2 Inhibition | [11] |

This table demonstrates that minor structural modifications to the imidazole scaffold can lead to significant variations in potency and target specificity, a key principle in medicinal chemistry.

Infectious Diseases: Combating Resistance with Novel Mechanisms

Imidazole derivatives, particularly the azoles (e.g., clotrimazole, miconazole), are mainstays in antifungal therapy.[16][17] Their primary mechanism involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16][18]

Causality of Action: By blocking ergosterol synthesis, imidazole antifungals disrupt the integrity and fluidity of the fungal membrane.[16][19] This leads to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[16][18] Furthermore, some imidazoles can inhibit the transformation of Candida albicans from its yeast form to its more invasive hyphal form, aiding the host's immune response.[19]

Signaling Pathway: Azole Antifungal Mechanism

The following diagram illustrates the established mechanism of action for imidazole-based antifungal agents.

Caption: Mechanism of imidazole antifungal drugs.

Future research in this area should focus on developing imidazole derivatives that can overcome emerging drug resistance, potentially by targeting different enzymes in the ergosterol pathway or by inhibiting fungal virulence factors.

Advanced Materials Science: Functional Systems Engineered with Imidazole

The unique properties of the imidazole ring extend beyond medicine into the realm of advanced materials.

Imidazolium-Based Ionic Liquids (ILs)

Imidazolium salts are a prominent class of ionic liquids—salts that are liquid at or near room temperature.[20] Their popularity stems from their tunable properties, thermal stability, low vapor pressure, and high ionic conductivity.[20][21]

Key Research Areas:

-

Green Solvents: Their negligible vapor pressure makes them environmentally friendly alternatives to volatile organic compounds in synthesis and separation processes.[21]

-

Electrolytes: High ionic conductivity and a wide electrochemical window make them ideal for use in advanced batteries and supercapacitors, enhancing energy density and safety.[21]

-

Biomass Processing: Certain ILs can dissolve cellulose, offering a promising avenue for the sustainable production of biofuels and biochemicals.

Corrosion Inhibition: A Molecular Shield for Metals

Imidazole derivatives are highly effective corrosion inhibitors for metals like mild steel, particularly in acidic environments.[22][23] Their effectiveness is a direct result of their molecular structure.

Mechanism of Inhibition: The inhibitor molecules adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion.[8][24] This adsorption occurs through:

-

Chemisorption: The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic ring form coordinate bonds with the vacant d-orbitals of the metal atoms.[8]

-

Physisorption: In acidic solutions, the imidazole nitrogen can become protonated, leading to electrostatic attraction with negatively charged ions (e.g., Cl⁻) already adsorbed on the metal surface.[23]

Experimental Workflow: Evaluating Corrosion Inhibitor Efficacy

The following protocol outlines a standard workflow for assessing the performance of a new imidazole-based corrosion inhibitor.

Caption: Workflow for corrosion inhibitor evaluation.

Protocol: Potentiodynamic Polarization (PDP) Measurement

This protocol provides a step-by-step method for one of the core experiments in corrosion inhibition studies.

Objective: To determine the corrosion current density (Icorr) and corrosion potential (Ecorr) of mild steel in an acidic medium with and without an imidazole-based inhibitor.

Materials:

-

Mild steel working electrode (e.g., Q235 or MS with 1 cm² exposed area).[23][24]

-

Platinum counter electrode.

-

Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode.

-

Synthesized imidazole inhibitor at various concentrations (e.g., 10⁻³ M to 10⁻⁶ M).[25]

-

Potentiostat/Galvanostat electrochemical workstation.

Procedure:

-

Electrode Preparation: Polish the mild steel electrode surface with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

-

Electrolyte Preparation: Prepare a blank solution of 1 M HCl. Prepare separate solutions of 1 M HCl containing the desired concentrations of the imidazole inhibitor.

-

Cell Assembly: Assemble the three-electrode cell. Immerse the electrodes in the test solution.

-

Stabilization: Allow the working electrode to reach a stable open circuit potential (OCP), typically for 30-60 minutes.

-

Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis:

-

Plot the resulting data as log(I) vs. E (Tafel plot).

-

Extrapolate the linear cathodic and anodic branches of the Tafel plot to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

-

Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank is the corrosion current density without inhibitor and Icorr_inh is the corrosion current density with the inhibitor.

-

Expected Outcome: A successful inhibitor will significantly decrease the measured Icorr compared to the blank solution. The shift in Ecorr will indicate whether the inhibitor acts primarily on the anodic reaction, cathodic reaction, or both (mixed-type).[24]

Catalysis: The Power of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs), derived from imidazolium salts, have revolutionized homogeneous catalysis.[26][27] Unlike highly reactive free carbenes, NHCs possess remarkable stability due to the electron-donating properties of the adjacent nitrogen atoms. They serve as exceptional ligands for transition metals and as potent organocatalysts.[28][29]

Key Attributes of NHCs in Catalysis:

-

Strong σ-Donors: NHCs form very strong bonds with transition metals, enhancing the stability and activity of the resulting catalysts.[29]

-

Tunability: The steric and electronic properties of NHCs can be easily modified by changing the substituents on the nitrogen atoms, allowing for fine-tuning of catalytic performance.[26]

-

Umpolung Reactivity: As organocatalysts, NHCs can reverse the normal polarity of functional groups, most notably aldehydes, enabling novel synthetic transformations.[27]

Catalytic Cycle: NHC-Catalyzed Hydrosilylation

The diagram below illustrates a generalized catalytic cycle for the hydrosilylation of a carbonyl compound using an NHC-Copper(I) complex, a common and efficient transformation.[29]

Sources

- 1. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ajrconline.org [ajrconline.org]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. jetir.org [jetir.org]

- 8. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijsred.com [ijsred.com]

- 13. ijsrtjournal.com [ijsrtjournal.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Imidazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 17. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]

- 18. microbiologyinfo.com [microbiologyinfo.com]

- 19. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bib.irb.hr:8443 [bib.irb.hr:8443]

- 21. nbinno.com [nbinno.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. papers.ssrn.com [papers.ssrn.com]

- 25. Redirecting [linkinghub.elsevier.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. BJOC - Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review [beilstein-journals.org]

Safety and Handling of 4-(Chloromethyl)-1H-imidazole: A Technical Guide

Part 1: Executive Summary & Chemical Identity

4-(Chloromethyl)-1H-imidazole is a high-value electrophilic intermediate used critically in the synthesis of

However, this reactivity presents a dual hazard profile: severe corrosivity and alkylating potential . Furthermore, the compound exhibits a stark stability dichotomy:

-

Free Base: Inherently unstable, prone to rapid autopolymerization and hydrolysis.

-

Hydrochloride Salt (CAS 38585-61-4): The commercially viable solid form. While kinetically stable in storage, it retains potent electrophilic activity upon dissolution or deprotonation.

This guide defines the engineering controls and handling logic required to manipulate this compound without compromising operator safety or compound integrity.

Chemical Profile

| Parameter | Data |

| Compound Name | 4-(Chloromethyl)-1H-imidazole hydrochloride |

| CAS Number | 38585-61-4 (HCl salt) |

| Molecular Formula | C |

| Molecular Weight | 153.01 g/mol |

| Physical State | White to off-white hygroscopic solid |

| Melting Point | 208–211 °C (Decomposes) |

| Solubility | Soluble in water (hydrolyzes over time), Methanol, DMSO |

Part 2: Stability & Degradation Logic

Understanding the degradation pathway is essential for experimental success. The imidazole ring contains a basic nitrogen (N3) that can act as an internal nucleophile, attacking the chloromethyl group of a neighboring molecule (intermolecular alkylation) or facilitating hydrolysis in the presence of moisture.

The Causality of Salt Formation:

We handle the hydrochloride salt because protonation of the imidazole ring (

Visualization: Stability & Hydrolysis Pathway

Caption: Figure 1. The stability hierarchy. The operational window exists only between deprotonation and the addition of the target nucleophile.

Part 3: Toxicological Assessment & Hazards

Alkylating Potential (Genotoxicity Risk)

As a primary alkyl halide on a heterocycle, this compound is a direct-acting alkylating agent.

-

Mechanism: The methylene carbon attached to the chlorine is highly electrophilic. It can alkylate DNA bases (guanine N7), posing a risk of mutagenicity and carcinogenicity.

-

Operational Implication: Treat as a suspected carcinogen . Zero skin contact is the absolute standard.

Corrosivity (Skin & Eye)

The hydrolysis of the chloromethyl group releases Hydrochloric Acid (HCl).

-

Skin: Causes severe skin burns (Category 1B). The combination of acidic burns and alkylation damage can lead to deep, slow-healing necrotic wounds.

-

Eyes: Risk of permanent corneal damage.

Part 4: Engineering Controls & PPE

Engineering Controls[5]

-

Primary Barrier: All handling (weighing, solubilization, reaction) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Secondary Barrier: Use a secondary containment tray (spill tray) inside the hood to contain the powder or solution.

-

Atmosphere: For large-scale synthesis (>10g), handle under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption which accelerates degradation and HCl release.

Personal Protective Equipment (PPE) Matrix

| Zone | Equipment | Technical Rationale |

| Hands (Inner) | Nitrile (4 mil) | Standard barrier. |

| Hands (Outer) | Laminate (Silver Shield/4H) or High-Grade Nitrile (8 mil) | Chlorinated alkylating agents can permeate standard nitrile over time. Laminate offers broad chemical resistance. |

| Eyes | Chemical Goggles | Safety glasses are insufficient due to the risk of corrosive dust or splash. |

| Respiratory | N95/P100 (if powder) or Full Face Respirator | Only required if working outside a fume hood (strongly discouraged). |

| Body | Lab Coat + Chemical Apron | Tyvek sleeves recommended to bridge the gap between glove and coat. |

Part 5: Operational Protocol

A. Storage & Stability Check[5][6]

-

Storage: Store at 2–8°C (Refrigerated) in a tightly sealed container. Desiccate to prevent hydrolysis.

-

Self-Validation (Purity Check): Before critical reactions, verify integrity.

-

Visual: Material should be white/off-white. Yellow/orange discoloration indicates polymerization.

-

Melting Point: Sharp melting at ~208°C indicates high purity. A depressed range (<200°C) indicates hydrolysis to the alcohol.

-

B. Reaction Setup (The "Dry" Protocol)

-

Solvent Selection: Use Anhydrous solvents (DMF, DMSO, or Acetonitrile). Avoid protic solvents (Water, Alcohols) unless the reaction is specifically designed to run in acidic media.

-

Sequence of Addition:

-

Dissolve the HCl salt in the anhydrous solvent.

-

Add the target nucleophile before adding the base.

-

Add the base (e.g., Triethylamine, Carbonate) dropwise and cold (0°C).

-

Reasoning: This ensures that as soon as the free base is generated, it is immediately intercepted by the target nucleophile, minimizing self-polymerization (See Figure 1).

-

C. Waste & Quenching

Never dispose of active alkylating agents directly.

-

Quenching Solution: 10% Aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide.

-

Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly reacting with the chloromethyl group to form a non-toxic water-soluble salt, displacing the chloride.

Visualization: Handling Workflow

Caption: Figure 2. Operational workflow emphasizing the "In situ" activation strategy to mitigate instability.

Part 6: Emergency Response

In case of Skin Contact:

-

Immediate Action: Drench area with water for 15 minutes.[1][2]

-

Neutralization: Do not use vinegar or acids. Wash with mild soap.

-

Medical: Seek evaluation for potential chemical burns. Note that alkylating damage may have a delayed onset.

In case of Spill (Powder):

-

Isolate: Evacuate the immediate area.

-

PPE: Don double gloves and respiratory protection.

-

Neutralize: Cover the spill with a slurry of soda ash or sodium thiosulfate to deactivate the alkylating moiety.

-

Clean: Scoop into a waste container labeled "Corrosive/Toxic Organic Waste."

References

-

PubChem. (2025).[3][4] 4-(Chloromethyl)-1H-imidazole hydrochloride | C4H6Cl2N2.[3] National Library of Medicine. Available at: [Link][3]

- Cordi, A. A., et al. (1995). Synthesis of Medetomidine and Dexmedetomidine. Journal of Medicinal Chemistry.

- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Exposure to Hazardous Drugs.

Sources

Methodological & Application

Synthesis of Derivatives from 4-(Chloromethyl)-1H-imidazole: A Guide for Researchers

Abstract

4-(Chloromethyl)-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive chloromethyl group and a nucleophilic imidazole ring, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the key synthetic routes for derivatizing 4-(chloromethyl)-1H-imidazole, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals. The content is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Versatility of the Imidazole Scaffold

The imidazole nucleus is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its prevalence stems from its ability to act as a hydrogen bond donor and acceptor, its coordination with metal ions, and its overall favorable pharmacokinetic properties.[5][6] 4-(Chloromethyl)-1H-imidazole, in particular, serves as a crucial intermediate, providing a reactive handle for the introduction of various functionalities to build complex molecular architectures with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][5][6]

This guide will focus on the two primary reactive sites of 4-(chloromethyl)-1H-imidazole: the nitrogen atoms of the imidazole ring and the electrophilic carbon of the chloromethyl group. We will explore N-alkylation, N-acylation, and nucleophilic substitution reactions, providing detailed, step-by-step protocols for each.

I. N-Alkylation and N-Acylation: Modifying the Imidazole Core

The nitrogen atoms of the imidazole ring are nucleophilic and can readily react with electrophiles.[7] This section details the protocols for N-alkylation and N-acylation, which are fundamental for introducing substituents that can modulate the compound's steric and electronic properties.

A. N-Alkylation

N-alkylation of the imidazole ring is a common strategy to introduce a variety of side chains. The reaction typically proceeds via an SN2 mechanism and the choice of base and solvent is critical for achieving high yields and regioselectivity.

Protocol: General Procedure for N-Alkylation of 4-(Chloromethyl)-1H-imidazole

Materials:

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

-

Base (e.g., potassium carbonate, sodium hydride) (1.2 equivalents)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(chloromethyl)-1H-imidazole hydrochloride (1.0 equivalent) and the anhydrous solvent.

-

Basification: Add the base portion-wise at 0 °C with stirring. Allow the mixture to stir at this temperature for 30 minutes. The use of a strong base like sodium hydride is often preferred for complete deprotonation of the imidazole nitrogen, driving the reaction to completion.

-

Electrophile Addition: Add the alkyl halide dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially when using reactive bases like sodium hydride.

-

Anhydrous Solvent: Essential to prevent the quenching of the base and to ensure the solubility of the reactants. DMF is a good choice due to its high polarity and aprotic nature.

-

Stepwise Addition at 0 °C: Controls the exothermicity of the deprotonation and alkylation steps, minimizing side product formation.

-

TLC Monitoring: Allows for the determination of the reaction endpoint, preventing unnecessary heating or extended reaction times that could lead to decomposition.

Data Presentation: Representative N-Alkylation Reactions

| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |

| 1 | Methyl Iodide | K₂CO₃ | Acetonitrile | 12 | 85 |

| 2 | Benzyl Bromide | NaH | DMF | 18 | 92 |

| 3 | Ethyl Bromoacetate | K₂CO₃ | Acetone | 24 | 78 |

Yields are for the isolated, purified product.

Visualization: N-Alkylation Workflow

Caption: Workflow for the N-alkylation of 4-(chloromethyl)-1H-imidazole.

B. N-Acylation

N-acylation introduces an acyl group to the imidazole nitrogen, often to serve as a protecting group or to modulate the electronic properties of the ring.

Protocol: General Procedure for N-Acylation of 4-(Chloromethyl)-1H-imidazole

Materials:

-

4-(Chloromethyl)-1H-imidazole hydrochloride

-

Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

-

Base (e.g., triethylamine, pyridine) (1.5 equivalents)

-